2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
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Overview
Description
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid is a complex organic compound with the molecular formula C16H10O4. This compound is known for its unique structure, which includes an indene moiety fused with a benzoic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid typically involves the reaction of ninhydrin with aromatic aldehydes under acidic conditions. The reaction proceeds through a condensation mechanism, forming the indene ring system. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or DNA, potentially disrupting their normal function. The specific pathways involved depend on the particular biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonic acid
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid apart from similar compounds is its specific structure, which combines an indene moiety with a benzoic acid group. This unique arrangement imparts distinct chemical properties, making it valuable for various research applications.
Properties
CAS No. |
61499-33-0 |
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Molecular Formula |
C17H10O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[(1,3-dioxoinden-2-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H10O4/c18-15-12-7-3-4-8-13(12)16(19)14(15)9-10-5-1-2-6-11(10)17(20)21/h1-9H,(H,20,21) |
InChI Key |
OVTKUZDLKLTBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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